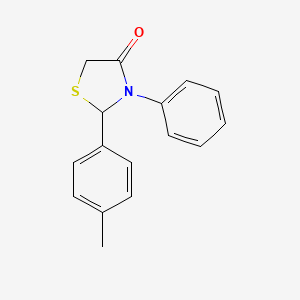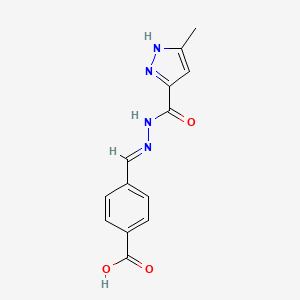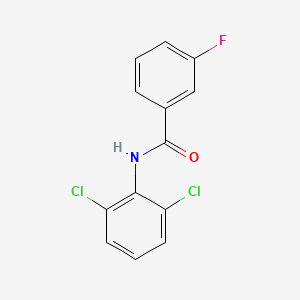
2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-(4-Metilfenil)-3-fenil-1,3-tiazolidin-4-ona es un compuesto heterocíclico que contiene un anillo de tiazolidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Metilfenil)-3-fenil-1,3-tiazolidin-4-ona generalmente implica la ciclización de precursores apropiados. Un método común es la reacción del 4-metilbenzaldehído con tiourea y ácido fenilacético en condiciones ácidas. La reacción procede a través de la formación de una base de Schiff intermedia, que luego experimenta ciclización para formar el anillo de tiazolidinona.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-(4-Metilfenil)-3-fenil-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos o en el anillo de tiazolidinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Varias tiazolidinonas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 4-(4-Metilfenil)-3-fenil-1,3-tiazolidin-4-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizada como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigada por sus propiedades antimicrobianas, antifúngicas y antivirales.
Medicina: Explorada para su posible uso como agente antiinflamatorio, anticancerígeno y neuroprotector.
Mecanismo De Acción
El mecanismo de acción de la 4-(4-Metilfenil)-3-fenil-1,3-tiazolidin-4-ona involucra su interacción con varios objetivos moleculares y vías:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiazol: Compuestos como sulfatiazol, ritonavir, abafungina y tiazofurina comparten la estructura del anillo de tiazol y exhiben diversas actividades biológicas.
Compuestos bencilideno: Compuestos como el 2-metoxí-6-[(E)-[(4-metilfenil)imino]metil]fenol tienen características estructurales y actividades biológicas similares.
Unicidad
La 4-(4-Metilfenil)-3-fenil-1,3-tiazolidin-4-ona es única debido a su patrón de sustitución específico en el anillo de tiazolidinona, que imparte propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para la investigación y el desarrollo adicionales en diversos campos.
Propiedades
Fórmula molecular |
C16H15NOS |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15NOS/c1-12-7-9-13(10-8-12)16-17(15(18)11-19-16)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Clave InChI |
CJWNCGFQSIAFQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3 |
Solubilidad |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11689444.png)

![3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11689458.png)

![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)

![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)
